molecular formula C14H14ClN3S2 B2863953 N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034496-26-7

N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2863953
CAS No.: 2034496-26-7
M. Wt: 323.86
InChI Key: NHSLBLXSUVUHKP-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3S2 and its molecular weight is 323.86. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Structural Characterization and Molecular Interactions

Research involving similar thiazol-2-amine compounds has focused on understanding their structural properties and interactions at the molecular level. Studies on the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles have revealed distinct sites of protonation and diverse intermolecular hydrogen bonding patterns. These properties are critical for their potential applications in drug design and material science. For instance, the protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles were explored, highlighting their three-dimensional hydrogen-bonded networks and zigzag chains, which could influence their reactivity and interaction with biological molecules (Böck et al., 2021).

Catalytic Applications

Another research avenue involves exploring the catalytic properties of compounds containing thiazol-2-amine units. Their role in catalysis, especially in reactions involving hydrogenation and desulfurization, has been investigated. For example, the impact of amines on the hydrogenation pathway in hydrodesulfurization over catalysts indicates the complex interplay between these compounds and catalytic processes, suggesting their potential utility in enhancing catalytic efficiency or specificity (Egorova & Prins, 2006).

Material Science and Dye Applications

The synthesis and characterization of novel bisheteroaryl bisazo dyes from related chemical structures demonstrate their applicability in material science, particularly in the development of new dyes with specific properties. Such studies reveal how modifications in molecular structure can influence dyeing behavior and solvatochromic properties, offering insights into the design of functional materials for industry (Modi & Patel, 2013).

Corrosion Inhibition

Research has also been conducted on the use of thiazoles as corrosion inhibitors, which is highly relevant to the chemical industry and materials science. These studies often involve the synthesis and application of thiazole derivatives to protect metals from corrosion, providing a foundation for the development of more effective and environmentally friendly corrosion inhibitors (Farahati et al., 2019).

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2.ClH/c1-9-5-13(18-7-9)12-8-19-14(17-12)16-11-6-15-4-3-10(11)2;/h3-8H,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSLBLXSUVUHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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